2-(chloromethyl)-1H-perimidine hydrochloride

説明

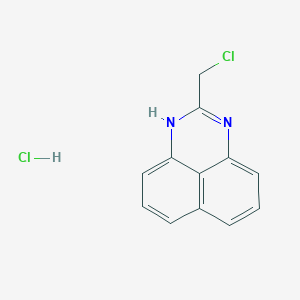

2-(Chloromethyl)-1H-perimidine hydrochloride is an organic compound that belongs to the class of heterocyclic compounds known as perimidines. These compounds are characterized by a fused ring system containing both nitrogen and carbon atoms. The presence of a chloromethyl group in the structure makes this compound particularly interesting for various chemical reactions and applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(chloromethyl)-1H-perimidine hydrochloride typically involves the reaction of perimidine with chloromethylating agents under controlled conditions. One common method is the reaction of perimidine with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems also minimizes human error and ensures consistent product quality.

化学反応の分析

Types of Reactions

2-(Chloromethyl)-1H-perimidine hydrochloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be readily displaced by nucleophiles such as amines, thiols, and alcohols.

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

Major Products Formed

Nucleophilic Substitution: Products include azido-perimidines, thiocyanato-perimidines, and amino-perimidines.

Oxidation: Products include perimidine sulfoxides and sulfones.

Reduction: The major product is 2-methyl-1H-perimidine.

科学的研究の応用

Chemistry

2-(Chloromethyl)-1H-perimidine hydrochloride serves as an important intermediate in the synthesis of complex heterocyclic compounds. Its ability to form covalent bonds with nucleophilic sites makes it a valuable reagent in organic synthesis .

Biological Research

Research indicates that this compound exhibits potential biological activities, including:

- Antimicrobial Properties: Studies have shown that derivatives of perimidine display significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli .

- Anticancer Activity: The compound's alkylating properties allow it to target DNA, making it a candidate for anticancer drug development by inhibiting cancer cell proliferation .

Pharmaceutical Applications

Ongoing research explores its role as a building block for novel therapeutic agents, particularly in drug discovery focused on anti-inflammatory and anticancer therapies. The structure-activity relationships (SAR) of pyrimidine derivatives indicate promising anti-inflammatory effects, with IC₅₀ values comparable to established drugs like celecoxib .

Dyes and Pigments

In industrial settings, this compound is utilized in the production of dyes and pigments due to its chemical stability and reactivity.

Specialty Chemicals

The compound is also used in the formulation of specialty chemicals, contributing to various applications in polymer chemistry and as a corrosion inhibitor .

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Findings/Notes |

|---|---|---|

| Chemistry | Intermediate in organic synthesis | Important for creating complex heterocycles |

| Biological Research | Antimicrobial & anticancer research | Exhibits significant antibacterial properties |

| Pharmaceutical | Drug development | Potential building block for new therapeutic agents |

| Industrial | Dyes and pigments production | Used in specialty chemical formulations |

Case Studies

Case Study 1: Antimicrobial Activity

A study conducted on various pyrimidine derivatives demonstrated that compounds derived from 2-(chloromethyl)-1H-perimidine exhibited higher potency against Staphylococcus aureus compared to traditional antibiotics like chloramphenicol, highlighting its potential as a new antimicrobial agent .

Case Study 2: Anticancer Research

Research published in recent years has focused on the alkylating properties of this compound, showing its ability to modify DNA structure and function, leading to effective inhibition of cancer cell lines in vitro. This positions it as a promising candidate for further drug development aimed at cancer treatment .

作用機序

The mechanism of action of 2-(chloromethyl)-1H-perimidine hydrochloride involves its ability to act as an alkylating agent. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This property is particularly useful in the development of anticancer drugs, where the compound can target and modify DNA, thereby inhibiting cancer cell proliferation.

類似化合物との比較

Similar Compounds

- 2-(Chloromethyl)pyridine hydrochloride

- 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride

- 2-(Chloromethyl)-4-methylquinazoline hydrochloride

Uniqueness

Compared to similar compounds, 2-(chloromethyl)-1H-perimidine hydrochloride is unique due to its fused ring system, which imparts distinct chemical and biological properties. The presence of the perimidine ring system enhances its stability and reactivity, making it a valuable compound for various applications in research and industry.

生物活性

2-(Chloromethyl)-1H-perimidine hydrochloride (CAS No. 125983-34-8) is a heterocyclic organic compound with significant potential in medicinal chemistry. Its structure features a chloromethyl group attached to a perimidine ring, which enhances its reactivity and biological activity. This article reviews the compound's biological properties, mechanisms of action, and potential applications in drug development, supported by various research findings.

The compound primarily functions as an alkylating agent due to the presence of the chloromethyl group, which can form covalent bonds with nucleophilic sites in biological molecules. This interaction is crucial for its anticancer activity, as it can modify DNA structures, thereby inhibiting cancer cell proliferation and inducing apoptosis in malignant cells.

Anticancer Properties

Research indicates that this compound exhibits cytotoxic activity against various cancer cell lines. For instance, studies have demonstrated its effectiveness in inhibiting the growth of human cervical (HeLa) and colon adenocarcinoma (Caco-2) cells .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Antimicrobial Properties

In addition to its anticancer effects, the compound has shown promising antimicrobial activity . It has been tested against various bacterial strains, demonstrating significant inhibition against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

| Microorganism | Zone of Inhibition (mm) | Reference |

|---|---|---|

| E. coli | 15 | |

| S. aureus | 18 | |

| C. albicans | 12 |

Research Findings and Case Studies

Several studies have focused on the structure-activity relationship (SAR) of similar compounds, providing insights into optimizing the biological activity of perimidine derivatives. For example, modifications to the perimidine structure can enhance selectivity and potency against specific cancer types .

Case Study: Structure-Activity Relationship

A recent study explored various derivatives of perimidine compounds, revealing that substituents on the nitrogen atoms significantly influenced their anticancer efficacy. The most effective derivatives showed IC50 values below 5 µM against multiple cancer cell lines .

特性

IUPAC Name |

2-(chloromethyl)-1H-perimidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2.ClH/c13-7-11-14-9-5-1-3-8-4-2-6-10(15-11)12(8)9;/h1-6H,7H2,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDPGJYUNPDJHCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)NC(=NC3=CC=C2)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80583260 | |

| Record name | 2-(Chloromethyl)-1H-perimidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125983-34-8 | |

| Record name | 2-(Chloromethyl)-1H-perimidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。